N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

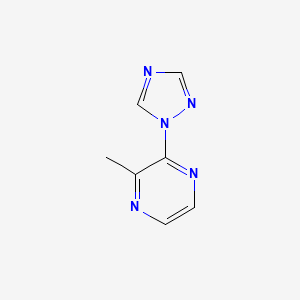

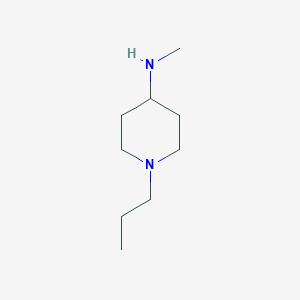

- N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research and industry1.

- It is a heterocyclic compound with a molecular formula of C23H23N3O3 and a molecular weight of 389.455.

Synthesis Analysis

- The synthesis of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves specific chemical reactions and procedures. Unfortunately, I do not have access to detailed synthetic methods for this compound.

Molecular Structure Analysis

- The molecular structure of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide consists of a quinoline ring attached to a piperidine-1-carbonyl group, which is further connected to a phenylacetamide moiety.

Chemical Reactions Analysis

- Without specific synthetic details, it is challenging to provide a comprehensive analysis of chemical reactions related to this compound.

Physical And Chemical Properties Analysis

- Physical properties (such as melting point, solubility, and color) and chemical properties (such as reactivity, stability, and acidity) would require experimental data or literature references.

Scientific Research Applications

Structure and Conformation

Research has explored the structural aspects of molecules similar to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, emphasizing their extended conformation and interactions in the crystal form. The structure of molecules like OPC-21268 is stabilized through hydrogen bonding and exhibits specific geometric configurations, demonstrating the importance of molecular structure in the development of therapeutic agents (Kido, Kondo, Yamashita, & Ogawa, 1994).

Molecular Interactions and Geometry

Studies on amide derivatives, including those related to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, reveal different spatial orientations and their significance in anion coordination. These orientations affect the molecular self-assembly and the formation of channel-like structures, highlighting the role of molecular geometry in designing compounds with desired chemical properties (Kalita & Baruah, 2010).

Antimicrobial and Antiprotozoal Activity

Derivatives of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, such as 2-(quinolin-4-yloxy)acetamides, have been identified as potent inhibitors of Mycobacterium tuberculosis growth, including drug-resistant strains. These compounds exhibit low toxicity to mammalian cells, highlighting their potential as novel therapeutic agents for tuberculosis treatment (Pissinate et al., 2016).

Luminescent Properties

The study of aryl amide ligands and their lanthanide complexes, including structures related to N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, has provided insights into the synthesis and luminescent properties of these compounds. The research shows potential applications in designing materials with specific fluorescence characteristics, which could be useful in various scientific and technological fields (Wu et al., 2006).

Safety And Hazards

- Safety information, toxicity, and hazards associated with N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide would also depend on its specific use. Consult relevant safety data sheets or scientific literature for accurate details.

Future Directions

- Future research could explore the compound’s potential applications, optimization of synthesis methods, and further evaluation of its biological activities.

properties

IUPAC Name |

N-[4-(4-quinolin-8-yloxypiperidine-1-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-18(8-10-19)23(28)26-14-11-20(12-15-26)29-21-6-2-4-17-5-3-13-24-22(17)21/h2-10,13,20H,11-12,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCGPJKSUZQIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole](/img/structure/B2617217.png)

![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)

![N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide](/img/structure/B2617221.png)

![N-(1-Cyanocyclopentyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2617227.png)

![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)

![4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2617233.png)